2-[4-(tert-butylsulfamoyl)phenoxy]-N-(propan-2-yl)acetamide
Description
2-[4-(tert-Butylsulfamoyl)phenoxy]-N-(propan-2-yl)acetamide is a unique and significant chemical compound known for its diverse applications in scientific research and industry. Its molecular structure features a combination of functional groups that confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
2-[4-(tert-butylsulfamoyl)phenoxy]-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4S/c1-11(2)16-14(18)10-21-12-6-8-13(9-7-12)22(19,20)17-15(3,4)5/h6-9,11,17H,10H2,1-5H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFDBCHKZCHHIMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)COC1=CC=C(C=C1)S(=O)(=O)NC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(tert-butylsulfamoyl)phenoxy]-N-(propan-2-yl)acetamide involves multiple steps starting from commercially available precursors. Typically, the synthesis might involve:
Formation of tert-butylsulfamoyl derivative:
Reaction Conditions: tert-Butylamine reacts with sulfonyl chloride to form tert-butylsulfamoyl chloride.
Synthetic Route: tert-Butylamine + Sulfonyl Chloride → tert-Butylsulfamoyl Chloride
Formation of 4-(tert-butylsulfamoyl)phenol:
Reaction Conditions: tert-Butylsulfamoyl chloride reacts with phenol in the presence of a base.
Synthetic Route: tert-Butylsulfamoyl Chloride + Phenol → 4-(tert-Butylsulfamoyl)phenol
Formation of 2-[4-(tert-butylsulfamoyl)phenoxy]acetic acid:
Reaction Conditions: 4-(tert-butylsulfamoyl)phenol reacts with chloroacetic acid.
Synthetic Route: 4-(tert-Butylsulfamoyl)phenol + Chloroacetic Acid → 2-[4-(tert-Butylsulfamoyl)phenoxy]acetic Acid
Formation of the final compound:
Reaction Conditions: 2-[4-(tert-butylsulfamoyl)phenoxy]acetic acid reacts with isopropylamine.
Synthetic Route: 2-[4-(tert-Butylsulfamoyl)phenoxy]acetic Acid + Isopropylamine → this compound
Industrial Production Methods
Industrial production methods could involve optimized conditions to improve yield and efficiency, including the use of catalysts, advanced purification techniques, and automation of synthesis steps.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: Can oxidize at the sulfamoyl group, forming sulfoxides or sulfones.
Reduction: Reduction at the amide group, possibly forming amines.
Substitution: Nucleophilic substitution at the phenoxy group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride.
Substitution: Nucleophiles such as alkoxides or amines.
Major Products Formed from These Reactions
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Primary or secondary amines.
Substitution Products: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
Catalysis: Acts as a ligand in catalytic reactions.
Organic Synthesis: Used as an intermediate in the synthesis of complex molecules.
Biology
Enzyme Inhibition: Studies show it can inhibit specific enzymes, useful in research for therapeutic targets.
Medicine
Drug Development:
Industry
Polymer Production: Used in creating specialized polymers with unique properties.
Mechanism of Action
2-[4-(tert-Butylsulfamoyl)phenoxy]-N-(propan-2-yl)acetamide exerts its effects primarily through enzyme inhibition. It binds to the active site of target enzymes, blocking substrate access and thereby inhibiting the enzyme's activity. The pathways involved often include the sulfamoyl and amide groups interacting with specific amino acids in the enzyme's active site, leading to a reduction in enzyme functionality.
Comparison with Similar Compounds
Similar Compounds
N-(tert-Butylsulfamoyl)acetamide
2-Phenoxyacetamide
N-Isopropylphenoxyacetamide
Uniqueness
The unique combination of tert-butylsulfamoyl and isopropyl amide groups in 2-[4-(tert-butylsulfamoyl)phenoxy]-N-(propan-2-yl)acetamide provides it with distinct steric and electronic properties, making it more effective in certain reactions and applications compared to its analogues.
There you have it—a deep dive into the fascinating compound this compound! Now what’s next on the exploration agenda?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
